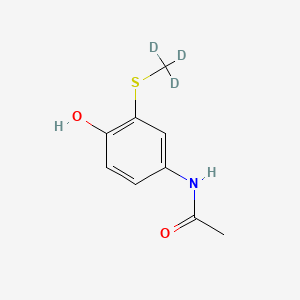

S-甲基-d3-硫代对乙酰氨基酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

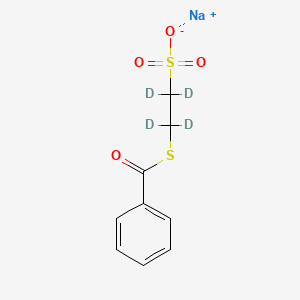

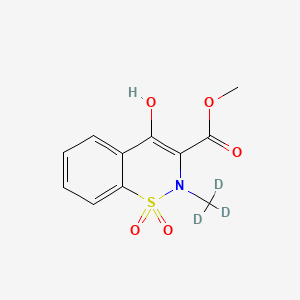

S-Methyl-d3-thioacetaminophen is a compound with the molecular formula C9 2H3 H8 N O2 S and a molecular weight of 200.27 . It is a metabolite of Acetaminophen and is used in isotope labeling experiments to track chemical reactions and metabolic processes .

Synthesis Analysis

The synthesis of S-Methyl-d3-thioacetaminophen is generally achieved by chemical synthesis . A typical preparation method involves introducing a deuterium atom by adding a deuterating agent to a suitable starting material in a chemical reaction .Molecular Structure Analysis

The molecular structure of S-Methyl-d3-thioacetaminophen contains a thioacetaminophenol compound with deuterium (D3) . Its chemical properties are similar to ordinary thioacetaminophen, but the deuterium atom in its molecular structure makes it widely used in isotope labeling experiments .Chemical Reactions Analysis

S-Methyl-d3-thioacetaminophen is often used in pharmacokinetic studies, especially to determine the rate at which drugs are metabolized . The deuterium atom in its molecular structure makes it widely used in isotope labeling experiments to track chemical reactions and metabolic processes .Physical And Chemical Properties Analysis

S-Methyl-d3-thioacetaminophen is a white to off-white solid . It is soluble in DMSO and Methanol . It should be stored at -20°C .科学研究应用

麻醉和疼痛治疗中的药代动力学和药效动力学

氯胺酮是一种对其临床药代动力学和药效动力学有详细了解的化合物,它展示了化学化合物在医学科学中的复杂性和潜力。它在麻醉和疼痛治疗中的应用,以及它的代谢和生物利用度等药代动力学特性,展示了理解这些方面对于治疗应用的重要性 (Peltoniemi 等人,2016)。

抗抑郁机制

对氯胺酮抗抑郁机制的探索提供了化合物如何与大脑中的各种受体(如 N-甲基-D-天冬氨酸受体)相互作用以产生治疗效果的见解。这突出了化合物具有多种应用的潜力,包括治疗难治性抑郁症 (Zanos 等人,2018)。

神经保护和神经毒性

氯胺酮等化合物的双重作用(观察到神经保护和神经毒性特性)强调了治疗应用中所需的临界平衡。研究表明,氯胺酮在某些情况下可能提供神经保护,同时也存在神经毒性的风险,突出了药理学研究中必要的复杂考虑因素 (Yan 和 Jiang,2014)。

治疗专利和药物开发

对治疗专利(如涉及四氢异喹啉的专利)的审查为药理学研究和药物开发的创新方面提供了一个窗口。这些审查可以发现化合物的新的治疗靶点和应用,展示了科学研究在解决复杂健康问题中持续发展的过程 (Singh 和 Shah,2017)。

未来方向

S-Methyl-d3-thioacetaminophen is a valuable tool in research, particularly in the field of pharmacokinetics and metabolic studies . Its use in isotope labeling experiments provides a powerful method for tracking chemical reactions and metabolic processes . As our understanding of these processes continues to grow, it is likely that the use of compounds like S-Methyl-d3-thioacetaminophen will become even more prevalent in future research.

作用机制

Target of Action

S-Methyl-d3-thioacetaminophen is a metabolite of Acetaminophen . It is associated with several receptors, including Cannabinoid receptors , Opioid receptors , and 5-HT receptors . These receptors play crucial roles in pain perception, inflammation, and various neurological functions.

Mode of Action

It is known to be adirect metabolite of the essential amino acid L-methionine . It plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation .

Result of Action

Given its association with various receptors involved in pain and inflammation , it may have potential analgesic and anti-inflammatory effects.

属性

IUPAC Name |

N-[4-hydroxy-3-(trideuteriomethylsulfanyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDKLDWGYWQCCJ-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC1=C(C=CC(=C1)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662123 |

Source

|

| Record name | N-{4-Hydroxy-3-[(~2~H_3_)methylsulfanyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215669-56-9 |

Source

|

| Record name | N-{4-Hydroxy-3-[(~2~H_3_)methylsulfanyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Hydroxyethyl)disulfanyl]propanoic acid](/img/structure/B562613.png)

![Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B562616.png)